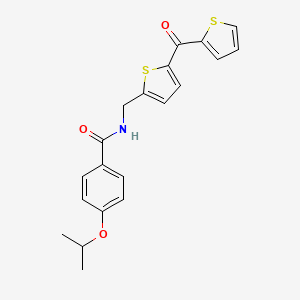

4-isopropoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide

Description

4-Isopropoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide is a benzamide derivative featuring a 4-isopropoxy substituent on the benzene ring and a thiophene-2-carbonyl-substituted thiophene moiety linked via a methylene group. This structure combines aromatic and heterocyclic components, which are common in pharmacologically active compounds.

Propriétés

IUPAC Name |

4-propan-2-yloxy-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3S2/c1-13(2)24-15-7-5-14(6-8-15)20(23)21-12-16-9-10-18(26-16)19(22)17-4-3-11-25-17/h3-11,13H,12H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXJZPPXPHFUDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to ensure high yield and purity. This might include the use of specific boron reagents and palladium catalysts, as well as careful control of reaction temperature and solvent choice .

Analyse Des Réactions Chimiques

Types of Reactions

4-isopropoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane .

Applications De Recherche Scientifique

Antimicrobial and Anticancer Activity

Research indicates that compounds containing thiophene moieties exhibit significant antimicrobial and anticancer properties. Similar compounds have been evaluated for their in vitro anti-proliferative activity against various cancer cell lines, including hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116). For instance, studies have shown that thiophene-linked compounds can inhibit cell proliferation effectively, suggesting potential therapeutic applications in oncology .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Enzyme inhibition is a critical mechanism for many drugs targeting diseases such as cancer and infections. The structural features of the compound could facilitate binding to enzyme active sites, thereby modulating their activity .

Synthesis of Novel Derivatives

The synthesis of 4-isopropoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide can serve as a precursor for developing novel derivatives with enhanced biological activities. By modifying the functional groups attached to the thiophene and benzamide structures, researchers can explore a range of biological activities and optimize pharmacological profiles .

Material Science

Thiophene derivatives are also explored in material science for their electronic properties. The incorporation of thiophene into organic semiconductors has been shown to enhance conductivity and stability, making it suitable for applications in organic photovoltaics and field-effect transistors .

Antimicrobial Activity Evaluation

A study evaluating the antimicrobial efficacy of thiophene-containing compounds demonstrated that derivatives similar to this compound exhibited promising results against several bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis, highlighting the potential use of such compounds in developing new antibiotics .

Anticancer Research

In vitro studies have shown that compounds with similar structures can inhibit tubulin polymerization, leading to effective anticancer activity through mechanisms akin to those of established chemotherapeutic agents like combretastatin A-4. This suggests that this compound could be further investigated as a lead compound in anticancer drug development .

Mécanisme D'action

The mechanism by which 4-isopropoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiophene moiety is known to engage in π-π stacking interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

NS5 RdRp Inhibitors (Compounds 27 and 29)

- Structure: Compound 27 (5-(5-(3-Hydroxyprop-1-yn-1-yl)thiophen-2-yl)-2,4-dimethoxy-N-((3-methoxyphenyl)sulfonyl)benzamide) and Compound 29 (4-methoxy-2-methyl-N-(quinolin-8-ylsulfonyl)benzamide) share a benzamide core but differ in substituents.

- Key Differences: The target compound lacks sulfonamide groups (present in 27 and 29), which may reduce solubility but improve blood-brain barrier penetration.

- Activity : Compounds 27 and 29 show promise as NS5 RNA-dependent RNA polymerase (RdRp) inhibitors, suggesting the target’s thiophene-carbonyl moiety could be optimized for similar antiviral applications .

Antifungal 1,3,4-Oxadiazoles (LMM5 and LMM11)

- Structure : LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) incorporate sulfamoyl and oxadiazole rings.

- The isopropoxy group may enhance metabolic stability compared to LMM5’s methoxy substituent.

- Activity : LMM5 and LMM11 inhibit C. albicans via thioredoxin reductase (Trr1) inhibition, implying the target’s thiophene moieties could be explored for similar mechanisms .

Triazole and Triazine Derivatives (Compounds 51–55)

- Structure : Compounds 51–55 (e.g., 4-benzylthio-2-chloro-N-(4-methylphenyl)-5-sulfamoylbenzamides) feature triazine or triazole rings and halogenated aryl groups.

- Key Differences :

- The target compound lacks chloro and sulfamoyl substituents, which in 51–55 contribute to high melting points (255–279°C) and possible thermal stability.

- The thiophene-carbonyl group may offer distinct electronic effects compared to triazine’s electron-deficient rings.

Physicochemical and Pharmacokinetic Properties

Activité Biologique

The compound 4-isopropoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and implications for medicinal chemistry based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound involves the reaction of isopropoxybenzamide with thiophene derivatives. Various spectroscopic techniques, including NMR and mass spectrometry, are employed to confirm the structure of the synthesized compound.

Anticancer Activity

Recent studies have indicated that compounds containing thiophene moieties exhibit significant anticancer properties. For instance, related thiophene derivatives have shown promising cytotoxic effects against various cancer cell lines, including MDA-MB-231 and HT-29 . The mechanism of action is often linked to the induction of apoptosis and cell cycle arrest.

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 | TBD | |

| Related Thiophene Derivative | HT-29 | 25.4 | |

| Thiophene-based Compound | SUIT-2 | 15.0 |

Antimicrobial Activity

The antimicrobial potential of thiophene derivatives has been extensively studied. Compounds similar to this compound have demonstrated activity against a range of microorganisms, including bacteria and fungi. For example, a related compound showed effective inhibition against Staphylococcus aureus with an MIC value of 32 μg/mL .

Anti-inflammatory Activity

Thiophene derivatives have also been reported to exhibit anti-inflammatory effects. A study on structurally similar compounds found that they inhibited pro-inflammatory cytokines in vitro, suggesting a potential application in treating inflammatory diseases .

Case Studies

- Case Study on Cytotoxicity : A series of thiophene-based compounds were evaluated for their cytotoxic effects against breast cancer cell lines. The study revealed that certain modifications in the thiophene structure enhanced cytotoxicity, indicating structure-activity relationships (SAR) .

- Case Study on Antimicrobial Efficacy : In a comparative study, various thiophene derivatives were tested against common pathogens. The results showed that modifications at the thiophene ring significantly influenced antimicrobial potency, with some compounds exhibiting lower MIC values than traditional antibiotics .

Q & A

Q. What synthetic strategies are employed for constructing the thiophene-carbonyl-thiophene moiety in this compound?

Methodological Answer: The thiophene-carbonyl-thiophene core can be synthesized via Friedel-Crafts acylation to introduce the thiophene-2-carbonyl group, followed by coupling reactions. Key steps include:

- Thiophene functionalization : React thiophene with acyl chlorides under Lewis acid catalysis (e.g., AlCl₃) to form the carbonyl-thiophene intermediate .

- Oxalamide linkage formation : Use oxalyl chloride to couple the thiophene intermediate with the benzamide derivative, ensuring regioselectivity by controlling reaction temperature (0–5°C) and stoichiometry .

- Purification : Recrystallization from ethanol/1,4-dioxane (2:1) yields high-purity crystals, as demonstrated in analogous thiophene-based syntheses .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: A multi-technique approach is critical:

- ¹H/¹³C NMR : Assign proton environments (e.g., isopropoxy CH₃ groups at δ ~1.2–1.4 ppm) and carbonyl carbons (δ ~165–170 ppm). Compare with structurally similar thieno-pyrimidinones .

- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .

- ESI-MS : Validate molecular weight (±2 Da tolerance) and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic disorder in the benzamide ring be addressed during structural determination?

Methodological Answer: Disorder in aromatic systems (e.g., benzamide ring splitting) requires:

- Occupancy refinement : Use SHELXL to model split positions with refined ratios (e.g., 0.502:0.498 occupancy for C2/C2A atoms) .

- Hydrogen bonding analysis : Identify stabilizing interactions (e.g., N–H⋯O chains along [001]) to validate molecular packing .

- Thermal parameter constraints : Apply ADPs (anisotropic displacement parameters) to disordered atoms to avoid overfitting .

Q. How to optimize reaction yields when competing acylation sites exist in the thiophene ring?

Methodological Answer: Regioselectivity challenges can be mitigated by:

- Protecting groups : Temporarily block reactive positions (e.g., using tert-butyldimethylsilyl groups) during Friedel-Crafts acylation .

- Catalyst screening : Test Lewis acids (e.g., FeCl₃ vs. ZnCl₂) to favor carbonyl addition at the 5-position of thiophene .

- Kinetic control : Perform reactions at low temperatures (−10°C) to favor the thermodynamically less stable but desired product .

Q. How to resolve discrepancies in NMR data between synthetic batches?

Methodological Answer: Contradictions in spectral data (e.g., shifting amide protons) may arise from:

- Tautomeric equilibria : Use variable-temperature NMR (VT-NMR) to identify dynamic processes (e.g., keto-enol shifts in thiophene derivatives) .

- Impurity profiling : Employ 2D NMR (COSY, HSQC) to detect minor byproducts, such as unreacted thiophene intermediates .

- Crystallographic cross-validation : Compare NMR assignments with X-ray-derived torsion angles to validate conformer populations .

Q. What computational methods predict the pharmacological activity of this compound?

Methodological Answer:

- Molecular docking : Screen against bacterial targets (e.g., acps-pptase enzymes) using AutoDock Vina, focusing on π-π stacking between thiophene rings and hydrophobic enzyme pockets .

- QSAR modeling : Train models using descriptors like LogP (lipophilicity) and polar surface area, informed by anti-microbial data from analogous thieno derivatives .

- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) to prioritize synthesis targets .

Q. How to analyze conflicting bioactivity data in anti-microbial assays?

Methodological Answer: Address contradictions (e.g., variable MIC values) via:

- Strain-specific profiling : Test against Gram-positive (S. aureus) vs. Gram-negative (E. coli) models to identify spectrum limitations .

- Membrane permeability assays : Use fluorescent probes (e.g., SYTOX Green) to quantify compound uptake differences across bacterial strains .

- Metabolomic profiling : Compare LC-MS data from treated vs. untreated cultures to identify disrupted pathways (e.g., folate biosynthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.